molecular formula C6H11NO3 B556448 (R)-Methyl 2-acetamidopropanoate CAS No. 19914-36-4

(R)-Methyl 2-acetamidopropanoate

Cat. No. B556448
CAS RN: 19914-36-4
M. Wt: 145,16 g/mole
InChI Key: FQGVVDYNRHNTCK-SCSAIBSYSA-N
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Description

“®-Methyl 2-acetamidopropanoate” is a chemical compound with the CAS Number: 19914-36-4. Its IUPAC name is methyl (2R)-2-(acetylamino)propanoate . The molecular weight of this compound is 145.16 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-acetamidopropanoate” is 1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 2-acetamidopropanoate” are complex and can vary depending on the conditions and reagents used . For instance, it can undergo reactions with hydrazine hydrate in methanol . More research is needed to fully understand the range of reactions this compound can participate in.


Physical And Chemical Properties Analysis

“®-Methyl 2-acetamidopropanoate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

  • Catalytic Activity in Hydrogenation of Acetamidoacrylates : Iridium(I) complexes with chiral phenanthroline-derived benzimidazolylidene ligands showed catalytic activity and enantioselectivity in hydrogenating acetamidoacrylates, producing (R)-Methyl 2-acetamidopropanoate with high yield and enantioselectivity (Metallinos & Du, 2009).

  • Synthesis of Methyl 2-Arylpropanoates : The reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or weak base yielded methyl 2-arylpropanoates, which are important in pharmaceutical compounds with anti-inflammatory and analgesic activities. This process involves stereospecific aryl migration with complete inversion of configuration at the β-carbon atom (Yamauchi et al., 1987).

  • Synthesis of Optically Active 2-Fluoropropanoic Acid and Analogs : A simple synthesis method was developed for optically active 2-fluoropropanoic acid and its analogs, including methyl (R)-2-fluoropropanoate, from the corresponding optically active 2-hydroxycarboxylic esters (Fritz-Langhals & Schu¨tz, 1993).

  • Potential Anti-inflammatory and Antidyslipidemic Agent : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

  • Synthesis of Alkyl 4-Hydroxyalk-2-enoates : Alkyl 2-(2-benzothiazolylsulfinyl)acetates were used as reagents for sulfinyl-Knoevenagel reaction to synthesize alkyl 4-hydroxyalk-2-enoates, essential structures in biologically active natural products and chiral compounds. Optically active 4-hydroxyalk-2-enoates were obtained from optically pure (R)-2-(2-benzothiazolylsulfinyl)acetates (Du et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl (2R)-2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426223
Record name (R)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-acetamidopropanoate

CAS RN

19914-36-4
Record name (R)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-D-alanine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.
[Compound]
Name
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
Quantity
4.1 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
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1.9 mg
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Synthesis routes and methods II

Procedure details

Into a 100-mL stainless-steel autoclave was put 143 mg (1 mmol) of methyl 2-acetamido-2-propenate, 22.6 mg [0.03 mmol (Cu reduced)] of [CuBr((S)-SEGPHOS)]n and 33.6 mg (0.3 mmol) of tBuOK, followed by replacing with nitrogen in the autoclave, and then 1.4 mL of a mixed solvent of toluene and t-BuOH in a ratio of 3:1 was added. The reaction was carried out with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours to give methyl 2-acetamidopropionate, which is a hydrogenated compound of methyl 2-acetamido-2-propenate in a yield of 52.5%.
[Compound]
Name
steel
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0 (± 1) mol
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reactant
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143 mg
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[Compound]
Name
[CuBr((S)-SEGPHOS)]n
Quantity
22.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
33.6 mg
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
1.4 mL
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Metallinos, X Du - Organometallics, 2009 - ACS Publications
A series of neutral and cationic iridium(I) complexes bearing chiral and achiral phenanthroline-derived benzimidazolylidene ligands were synthesized and characterized. …
Number of citations: 44 pubs.acs.org
X Du - 2009 - dr.library.brocku.ca
N-heterocyclic carbenes (NHCs) have undergone rapid development in recent years. Due to their strong a-electron donation and structural variability properties, NHCs are becoming a …
Number of citations: 5 dr.library.brocku.ca
C Simons, U Hanefeld, IWCE Arends… - … A European Journal, 2004 - Wiley Online Library
A new Brønsted acidic aluminosilicate, AlTUD‐1, with ideal characteristics for catalyst immobilisation (mesoporous structure, high surface area, and high Al tetrahedral /Si ratio), was …
C Simons, U Hanefeld, IWCE Arends, T Maschmeyer… - Journal of …, 2006 - Elsevier
To determine the influence of the support on the asymmetric hydrogenation of dehydroamino acids using noncovalently immobilised catalysts, Rhodium-MonoPhos was successfully …
Number of citations: 52 www.sciencedirect.com
C Simons, U Hanefeld, IWCE Arends… - Advanced Synthesis …, 2006 - Wiley Online Library
The combination of immobilised Rh‐MonoPhos (1‐AlTUD‐1) and acylase I afforded a chemo‐enzymatic, one‐pot process for the enantioselective synthesis of amino acids in water, …
Number of citations: 26 onlinelibrary.wiley.com
C Simons, U Hanefeld, IWCE Arends… - Topics in …, 2007 - search.ebscohost.com
The combination of immobilised Rh-MonoPhos (5-AlTUD-1) and Acylase I afforded a chemo-enzymatic one-pot process for the enantioselective synthesis of amino acids in water, …
Number of citations: 86 search.ebscohost.com
N Mukherjee, B Mondal, TN Saha… - Applied Organometallic …, 2022 - Wiley Online Library
The field of asymmetric catalysis is rapidly developing and the chiral ligands play a key role in enantioselective transition‐metal catalysis. The electron‐rich chiral N‐heterocyclic …
Number of citations: 2 onlinelibrary.wiley.com
M Rasheed, SC Elmore, T Wirth - Catalytic Methods in …, 2011 - Wiley Online Library
Microreactor technology offers advantages to classical approaches by allowing miniaturization of structural features up to the micrometer regime. In recent years, chemists have …
Number of citations: 3 onlinelibrary.wiley.com
SR Chemler - Catalytic Methods in Asymmetric Synthesis …, 2011 - Wiley Online Library
The prevalence of chiral nitrogen heterocycles in small molecule and natural product-derived therapeutics as well as their robust use as ligands and catalysts in chemical processes has …
Number of citations: 2 onlinelibrary.wiley.com
HA Soleiman - TABLE OF CONTENTS_ - ishc.wp.st-andrews.ac.uk
Fused/isolated heterocyclic of pyrrole, β-lactam, thiazolidine and triazine derivatives incorporating quinazoline derivatives have been synthesized by different methods (cycloaddition …
Number of citations: 3 ishc.wp.st-andrews.ac.uk

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